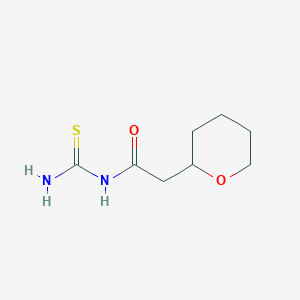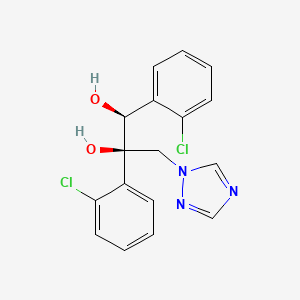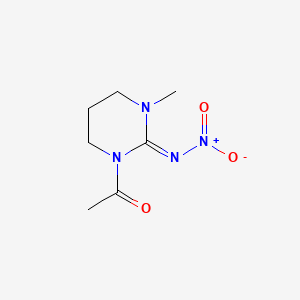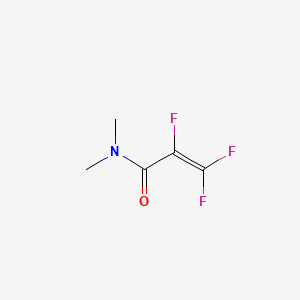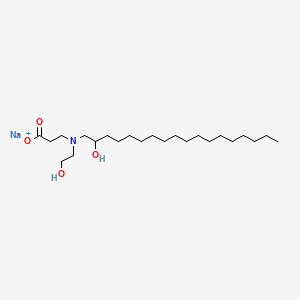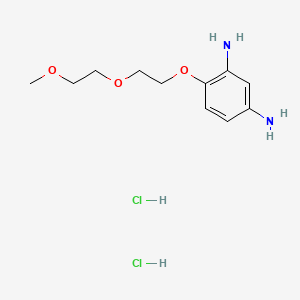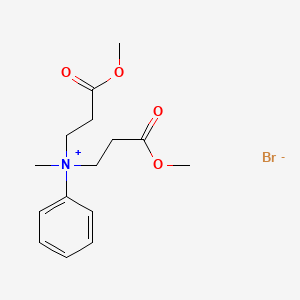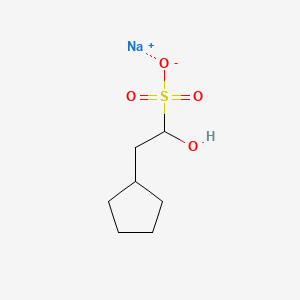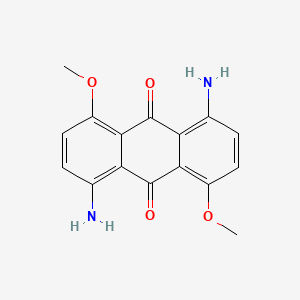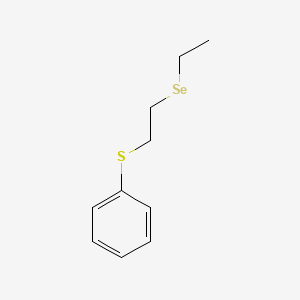
Benzene, ((2-(ethenylseleno)ethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, ((2-(ethenylseleno)ethyl)thio)- is an organoselenium compound that features a benzene ring substituted with a thioether group and an ethenylseleno group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, ((2-(ethenylseleno)ethyl)thio)- typically involves the introduction of the ethenylseleno and thioether groups onto a benzene ring. One common method is the nucleophilic substitution reaction where a benzene derivative is treated with a selenoether and a thioether under specific conditions. The reaction often requires a catalyst and is carried out under inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of Benzene, ((2-(ethenylseleno)ethyl)thio)- may involve multi-step processes that ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, ((2-(ethenylseleno)ethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: The compound can be reduced to remove the ethenyl group or to convert the selenoether and thioether groups to their corresponding hydrogenated forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Selenoxides and sulfoxides.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, ((2-(ethenylseleno)ethyl)thio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce selenium and sulfur functionalities into complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, ((2-(ethenylseleno)ethyl)thio)- involves its interaction with molecular targets through its selenium and sulfur atoms. These atoms can form bonds with various biological molecules, influencing their function. The compound may also undergo redox reactions, contributing to its biological activity by modulating oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, ((2-(ethylthio)ethyl)thio)-: Similar structure but lacks the selenium atom.
Benzene, ((2-(vinylthio)ethyl)thio)-: Similar structure but with a vinyl group instead of an ethenyl group.
Benzene, ((2-(ethenylseleno)ethyl)seleno)-: Similar structure but with an additional selenoether group.
Uniqueness
Benzene, ((2-(ethenylseleno)ethyl)thio)- is unique due to the presence of both selenium and sulfur atoms, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
90053-42-2 |
|---|---|
Molekularformel |
C10H14SSe |
Molekulargewicht |
245.26 g/mol |
IUPAC-Name |
2-ethylselanylethylsulfanylbenzene |
InChI |
InChI=1S/C10H14SSe/c1-2-12-9-8-11-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
ZYGRWMLJSLCVHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Se]CCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


